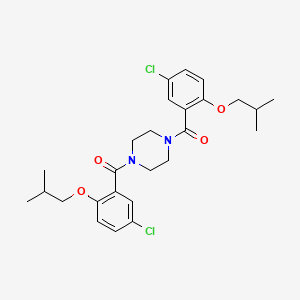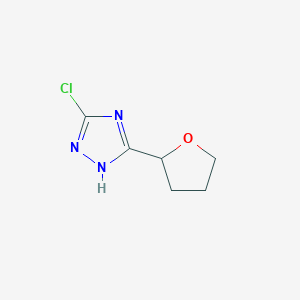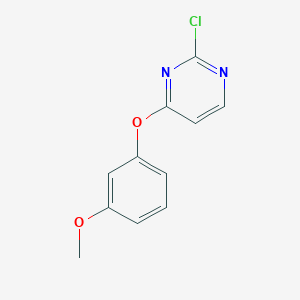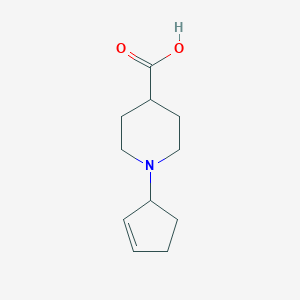![molecular formula C14H12ClN3S B1394383 6-chloro-4-methyl-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine CAS No. 1219844-34-4](/img/structure/B1394383.png)
6-chloro-4-methyl-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine
Descripción general
Descripción
“6-chloro-4-methyl-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine” is a chemical compound with the CAS Number: 1219844-34-4 . It has a molecular weight of 289.79 . The IUPAC name of the compound is N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-(3-pyridinylmethyl)amine .
Molecular Structure Analysis
The InChI code for the compound is 1S/C14H12ClN3S/c1-9-5-11(15)6-12-13(9)18-14(19-12)17-8-10-3-2-4-16-7-10/h2-7H,8H2,1H3,(H,17,18) . This code provides a detailed description of the compound’s molecular structure.Aplicaciones Científicas De Investigación
Chemistry and Properties of Benzothiazole Compounds
Variability in Chemistry and Properties : Benzothiazole compounds, including derivatives similar to the one , exhibit a fascinating range of chemical behaviors and properties. Studies have explored the chemistry of these compounds, focusing on aspects like preparation methods, properties of free organic compounds, spectroscopic properties, structures, magnetic properties, and their biological and electrochemical activity (Boča, Jameson, & Linert, 2011).
Spectroscopic and Structural Properties : The synthesis of certain thiazolidin-4-ones, related to benzothiazole derivatives, has been of interest due to the spectroscopic and structural properties they exhibit. These properties are crucial for understanding the chemical behavior and potential applications of such compounds (Issac & Tierney, 1996).
Biological Significance of Pyrimidine Derivatives : Pyrimidine derivatives, closely related to benzothiazole compounds, play a significant role in the field of organic chemistry due to their biological and medicinal applications. These compounds are known for their ability to form coordination and hydrogen bonds, making them potential candidates for various biological applications (Jindal & Kaur, 2021).
Role in Central Nervous System (CNS) Drugs Synthesis : Certain functional chemical groups present in benzothiazole derivatives may serve as lead molecules for the synthesis of compounds with CNS activity. This underscores the potential of such compounds in developing drugs targeting the CNS (Saganuwan, 2017).
Importance in Medicinal Chemistry : The benzothiazole moiety is integral to many synthetic bioactive molecules. Compounds containing benzothiazole rings have demonstrated a wide range of pharmacological activities. The unique structure of benzothiazole makes it a critical component in medicinal chemistry for exploring new therapeutic agents (Bhat & Belagali, 2020).
Potential Environmental and Health Implications
- Mutagenicity of Benzidine Analogues : Benzidine analogues, similar in structure to benzothiazole derivatives, have been studied for their mutagenic properties. Understanding the mutagenicity of such compounds is essential for assessing their potential health risks and environmental impact (Chung, Chen, & Claxton, 2006).
Mecanismo De Acción
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , which could suggest a similar mechanism for this compound.
Mode of Action
Compounds with similar structures have been shown to interact with their targets, resulting in various biological activities .
Biochemical Pathways
Related compounds have been found to possess various biological activities, affecting a range of biochemical pathways .
Result of Action
Similar compounds have been reported to exhibit a range of biological activities .
Análisis Bioquímico
Biochemical Properties
6-chloro-4-methyl-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as kinases, which are involved in cell signaling pathways. The interaction between this compound and these enzymes is typically characterized by the formation of stable enzyme-inhibitor complexes, leading to the modulation of enzymatic activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes have been extensively studied. This compound has been found to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of transcription factors, leading to changes in the expression of genes involved in cell proliferation and apoptosis . Additionally, this compound has been shown to affect cellular metabolism by inhibiting key metabolic enzymes, resulting in altered metabolic flux and energy production .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active sites of target enzymes, forming stable complexes that inhibit enzymatic activity. The inhibition of these enzymes can lead to downstream effects on cell signaling pathways and gene expression. For example, the inhibition of kinases by this compound can result in the suppression of signaling pathways that promote cell proliferation, thereby exerting anti-proliferative effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but may degrade over time when exposed to light or heat. Long-term exposure to this compound has been associated with sustained inhibition of enzymatic activity and prolonged changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as anti-inflammatory and anti-proliferative activities . At high doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. This compound has been shown to inhibit key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle . The inhibition of these enzymes can lead to altered metabolic flux and changes in metabolite levels, affecting cellular energy production and overall metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux transporters, leading to its accumulation in certain cellular compartments . Additionally, binding proteins can facilitate the distribution of this compound within tissues, influencing its localization and bioavailability.
Propiedades
IUPAC Name |
6-chloro-4-methyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3S/c1-9-5-11(15)6-12-13(9)18-14(19-12)17-8-10-3-2-4-16-7-10/h2-7H,8H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBLVHWNPJDQFMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(S2)NCC3=CN=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(Phenylmethoxy)carbonyl]-L-norvalyl-L-leucinamide](/img/structure/B1394300.png)
![({[2-(Methoxymethyl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl]methyl}thio)acetic acid](/img/structure/B1394301.png)
![[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid](/img/structure/B1394302.png)






![3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}aniline](/img/structure/B1394316.png)
![tert-Butyl 4-[2-(4-Bromo-1H-pyrazol-1-yl)ethyl]piperazine-1-carboxylate](/img/structure/B1394319.png)



